molecular formula C24H27BrN2O7 B3914834 2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid

2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid

Cat. No.: B3914834
M. Wt: 535.4 g/mol
InChI Key: XPJWJHZILIVIDC-LICLKQGHSA-N
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Description

2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the bromophenyl and trimethoxybenzoyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include brominating agents, coupling agents, and protecting groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize yield and purity. The use of automated systems and advanced purification methods, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid is unique due to its combination of a bromophenyl group and a trimethoxybenzoyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN2O7/c1-13(2)20(24(30)31)27-23(29)17(10-14-6-8-16(25)9-7-14)26-22(28)15-11-18(32-3)21(34-5)19(12-15)33-4/h6-13,20H,1-5H3,(H,26,28)(H,27,29)(H,30,31)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJWJHZILIVIDC-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid
Reactant of Route 2
2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid
Reactant of Route 3
2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid
Reactant of Route 4
Reactant of Route 4
2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid
Reactant of Route 5
Reactant of Route 5
2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid
Reactant of Route 6
2-[[(E)-3-(4-bromophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid

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